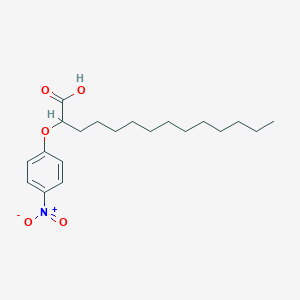
2-(p-Nitrophenoxy)-myristic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(p-Nitrophenoxy)-myristic acid is a useful research compound. Its molecular formula is C20H31NO5 and its molecular weight is 365.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Enzyme Substrate :
2-(p-Nitrophenoxy)-myristic acid is primarily utilized as a substrate for enzymes such as lipases and esterases. Its hydrolysis is often measured in biochemical assays to evaluate enzyme activity. The presence of the nitrophenyl group significantly increases the compound's reactivity, making it a valuable tool for studying lipid metabolism and enzyme kinetics.
Applications in Research
-
Biochemical Assays :
- The compound is widely used in assays to determine the activity of lipases. It serves as a model substrate that can be hydrolyzed to release detectable products, facilitating the study of enzyme kinetics and mechanisms.
-
Pharmacological Studies :
- Research indicates that this compound may interact with biological membranes, providing insights into its potential pharmacological effects, including its role in drug delivery systems and as an antimicrobial agent.
- Metabolic Studies :
Case Study 1: Enzyme Kinetics
A study investigated the interaction of this compound with various lipases. The hydrolysis rates were measured under different conditions, revealing how structural modifications of the substrate influence enzyme efficiency. This research provides foundational data for developing more effective enzyme inhibitors or activators.
Case Study 2: Antimicrobial Properties
In another study, the compound was tested against various microbial strains. Results indicated that it exhibited significant antimicrobial activity, making it a candidate for further development in pharmaceutical applications aimed at combating bacterial infections .
属性
分子式 |
C20H31NO5 |
|---|---|
分子量 |
365.5 g/mol |
IUPAC 名称 |
2-(4-nitrophenoxy)tetradecanoic acid |
InChI |
InChI=1S/C20H31NO5/c1-2-3-4-5-6-7-8-9-10-11-12-19(20(22)23)26-18-15-13-17(14-16-18)21(24)25/h13-16,19H,2-12H2,1H3,(H,22,23) |
InChI 键 |
KSRPGHOVQWPNOL-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCC(C(=O)O)OC1=CC=C(C=C1)[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














